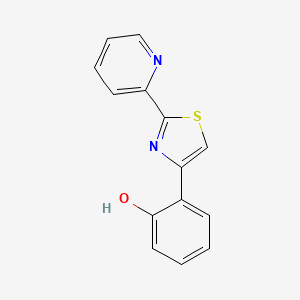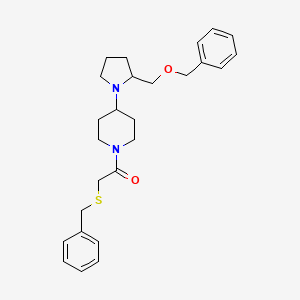![molecular formula C22H20N6O2 B2781923 Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate CAS No. 946297-10-5](/img/structure/B2781923.png)
Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A novel azo dye compound, Ethyl (E)-4-(((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . The synthesis process was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .Molecular Structure Analysis
The molecular structures of similar compounds have been reported. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . These compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The nonlinear optical (NLO) properties of the EAB compound have been studied via the finding of the nonlinear refractive index (NRI) using continuous wave (cw), low power 473 nm, TEM 00 mode laser beam . The all-optical switching (AOS) using two laser beams is proved to occur in this compound .科学的研究の応用
Supramolecular Structures and Hydrogen Bonding
Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate is involved in the formation of hydrogen-bonded supramolecular structures. Research by Portilla et al. (2007) on related compounds highlights the role of hydrogen bonding in creating one, two, and three-dimensional supramolecular assemblies. These structures are formed through N-H...O and N-H...N hydrogen bonds, showcasing the compound's potential in materials science for developing new supramolecular architectures Portilla et al., 2007.
Optical Nonlinear Properties
In the realm of optical materials, derivatives of ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate have been studied for their nonlinear optical properties. Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate and investigated their nonlinear refractive indices and optical limiting properties. These findings suggest applications in optical limiting devices and materials science Abdullmajed et al., 2021.
Antimicrobial Quinazolines Synthesis
Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate is also a precursor in synthesizing quinazoline derivatives with potential antimicrobial properties. Desai et al. (2007) explored its reactivity in forming quinazoline compounds that exhibited antibacterial and antifungal activities against various pathogens, indicating its significance in developing new antimicrobial agents Desai et al., 2007.
Antiplatelet Activity
The compound has been utilized in synthesizing derivatives with selective antiplatelet activities. Chen et al. (2008) used ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a closely related compound, as a lead to develop novel antiplatelet agents targeting protease-activated receptor 4 (PAR4). This research underscores its potential in therapeutic applications for cardiovascular diseases Chen et al., 2008.
Amorphous Polymer Studies
In materials science, derivatives of ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate have been investigated for their role in amorphous polymers. Meng et al. (1996) studied the cooperative motion of polar side groups in such polymers, which could have implications for understanding polymer dynamics and developing new materials with tailored properties Meng et al., 1996.
特性
IUPAC Name |
ethyl 4-[[4-(4-methylanilino)pteridin-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-3-30-21(29)15-6-10-17(11-7-15)26-22-27-19-18(23-12-13-24-19)20(28-22)25-16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGLSMLPCHEXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781842.png)

![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781852.png)


![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)

